BenchChemオンラインストアへようこそ!

VU0467485

M4 PAM Species Differences Translational Pharmacology

VU0467485 (AZ13713945) is the definitive M4 PAM for translational CNS programs. Unlike earlier chemotypes plagued by 10–50× species potency gaps, it maintains EC50 values within ~3-fold across rat (26.6 nM), human (78.8 nM), dog (87 nM), and monkey (102 nM), eliminating ambiguity in IND-enabling toxicology. Oral bioavailability (F=79%), CNS penetration (Kp,uu=0.37–0.84), no P-gp efflux (ER=1.4), and >380-fold selectivity over cardiac M2 make it the only M4 PAM validated for seamless rodent-to-primate efficacy and safety bridging. Also suited for PET tracer development via its O-desmethyl precursor.

Molecular Formula C17H17FN4O2S
Molecular Weight 360.4 g/mol
Cat. No. B611759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0467485
SynonymsVU 0467485, VU-0467485, VU0467485, AZ13713945, AZ-13713945, AZ 13713945
Molecular FormulaC17H17FN4O2S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)F)N)C
InChIInChI=1S/C17H17FN4O2S/c1-8-9(2)21-22-17-13(8)14(19)15(25-17)16(23)20-7-10-4-5-12(24-3)11(18)6-10/h4-6H,7,19H2,1-3H3,(H,20,23)
InChIKeyVFNHDIWHQGVWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU0467485 (AZ13713945): A Preclinical M4 PAM Candidate with Validated Cross-Species Potency for Schizophrenia Research


VU0467485 (also known as AZ13713945) is a potent, selective, and orally bioavailable muscarinic acetylcholine receptor 4 (M4) positive allosteric modulator (PAM) belonging to the 5-amino-thieno[2,3-c]pyridazine chemotype [1]. It potentiates the activity of acetylcholine at M4 receptors with EC50 values of 26.6 nM (rat) and 78.8 nM (human), demonstrating high subtype selectivity over M1, M2, M3, and M5 receptors . VU0467485 was evaluated as a preclinical development candidate for the treatment of schizophrenia, characterized by robust in vivo efficacy in behavioral models, moderate-to-high central nervous system (CNS) penetration, and a favorable drug metabolism and pharmacokinetics (DMPK) profile .

Why Generic M4 PAM Substitution Is Not Viable: VU0467485 Resolves Key Species-Difference and Selectivity Liabilities


The M4 PAM field has historically been plagued by three critical liabilities that preclude simple interchange of in-class compounds: significant species differences in potency (often 10- to 50-fold between rodents and humans) that confound translational toxicology studies, poor selectivity over the cardiac M2 receptor antitarget (risking cardiovascular side effects), and susceptibility to P-glycoprotein (P-gp) efflux that limits CNS exposure [1]. Earlier tool compounds such as LY2033298 exhibited human-preferring potency, while VU0152100, though centrally active, lacked the optimized DMPK profile required for preclinical candidate advancement [2]. VU0467485 was specifically engineered to overcome these barriers, representing the first potent M4 PAM to demonstrate comparable activity across all preclinical species while maintaining high selectivity versus M2 and avoiding P-gp efflux .

VU0467485 Quantitative Differentiation: Head-to-Head Evidence for Procurement Decisions


Cross-Species M4 PAM Potency: VU0467485 Eliminates the 10-50x Species Disconnect of Earlier M4 PAMs

Unlike previously reported M4 PAMs that exhibited a 10- to 50-fold species disconnect in potency between rodents and humans, VU0467485 demonstrates comparable activity across all preclinical species tested [1]. Specifically, VU0467485 potentiates M4 with EC50 values of 26.6 nM (rat), 78.8 nM (human), 87 nM (dog), and 102 nM (cynomolgus monkey), all within a narrow ~3-fold range . This cross-species consistency is essential for IND-enabling toxicology studies where predictive translation from rodent to human is required .

M4 PAM Species Differences Translational Pharmacology Preclinical Candidate Selection

M2 Antitarget Selectivity: VU0467485 Achieves >1000-Fold Selectivity Over the Cardiac M2 Receptor

Selectivity over the M2 muscarinic receptor is a critical safety requirement for M4 PAM development, as M2 activation in cardiac tissue can produce bradycardia and other cardiovascular liabilities. VU0467485 maintains exceptional selectivity versus M2 across rat, dog, cynomolgus monkey, and human receptors, with all M2 EC50 values exceeding 30 μM [1]. In contrast, the putative active metabolite 6b of an earlier analog (VU0464090/6a) demonstrated undesired activity at hM2, highlighting the importance of the ortho-fluoro moiety in VU0467485 for enhancing M2 selectivity [2]. VU0467485 also shows selectivity over human and rat M1, M3, and M5 receptors .

M4 Selectivity M2 Antitarget Cardiac Safety Off-Target Profiling

In Vivo Antipsychotic-Like Efficacy: VU0467485 Outperforms VU0467154 in Amphetamine-Induced Hyperlocomotion Reversal

In a rat amphetamine-induced hyperlocomotion (AHL) study, a validated preclinical model of antipsychotic activity, VU0467485 demonstrated robust, dose-dependent efficacy with a minimum effective dose (MED) of 10 mg/kg p.o. (43.2% reversal) . Critically, VU0467485 showed greater efficacy than the previously reported rodent tool M4 PAM, VU0467154, establishing it as a more potent in vivo probe for antipsychotic mechanism studies [1]. VU0467485 also reversed hyperlocomotion induced by the NMDA receptor antagonist MK-801 with an MED of 30 mg/kg p.o. (41.1% reversal), demonstrating efficacy across both dopaminergic and glutamatergic models of psychosis .

Antipsychotic Activity Amphetamine-Induced Hyperlocomotion Schizophrenia Model In Vivo Efficacy

DMPK and CNS Penetration Profile: VU0467485 Is Not a P-gp Substrate and Achieves Favorable Brain Exposure

A major obstacle for earlier M4 PAM chemotypes was susceptibility to P-glycoprotein (P-gp) efflux, which severely limited CNS exposure and in vivo utility. VU0467485 was specifically optimized to overcome this liability: it is not a P-gp substrate (efflux ratio = 1.4 in MDCK-MDR1 cells) and demonstrates good apparent permeability (Caco-2 Papp = 31 × 10⁻⁶ cm/s) [1]. In rat and dog brain distribution studies, VU0467485 displayed moderate to high CNS penetration with total brain-to-plasma ratios (Kp) of 0.31 to 1.0 and unbound brain-to-unbound plasma ratios (Kp,uu) of 0.37 to 0.84 [2]. Pharmacokinetic evaluation in rats at 3 mg/kg p.o. revealed Cmax = 1.2 μM, AUC₀₋∞ = 3.8 μM·h, elimination t₁/₂ = 4.2 hours, and high oral bioavailability (F = 79%) .

CNS Penetration P-gp Efflux Oral Bioavailability DMPK Optimization

Ancillary Pharmacology and Safety Profiling: VU0467485 Demonstrates Clean Off-Target Profile Across 200 Targets

Comprehensive ancillary pharmacology profiling is essential for preclinical candidate selection. VU0467485 was evaluated in an internal AZ/Cerep panel against 200 targets, with no significant off-target activities noted (IC50s or EC50s > 10 μM), with the sole exception of a 1.2 μM IC50 (radioligand binding) at the rat GABAA receptor [1]. In functional cardiac ion channel assays, VU0467485 was inactive in hERG at 11 μM and showed IC50s > 33 μM across a larger cardiac ion channel panel [2]. CYP450 inhibition profiling revealed IC50s > 30 μM for 3A4, 2D6, 2C9, and 1A2 in human hepatic microsomes, with no significant induction liability (3A4, 1A2, 2B6 EC50s > 50 μM) [3].

Ancillary Pharmacology Off-Target Screening Cardiac Safety Preclinical Safety Assessment

VU0467485: Optimized Application Scenarios Based on Validated Differentiation Evidence


Translational Schizophrenia Research Requiring Cross-Species Pharmacological Consistency

VU0467485 is the optimal M4 PAM selection for research programs that require seamless translation from rodent efficacy models to higher-species toxicology studies. Unlike earlier M4 PAMs that exhibited 10- to 50-fold species-dependent potency variations, VU0467485 maintains comparable EC50 values across rat (26.6 nM), human (78.8 nM), dog (87 nM), and cynomolgus monkey (102 nM), all within a ~3-fold range [1]. This cross-species consistency enables reliable interpretation of rodent behavioral data for human therapeutic projection and supports IND-enabling toxicology study design without the confounding factor of species-dependent pharmacology .

CNS Behavioral Pharmacology Studies Requiring Reliable Oral Bioavailability and Brain Exposure

For in vivo behavioral studies where consistent CNS target engagement is critical, VU0467485 offers validated oral bioavailability (F = 79% in rat at 3 mg/kg p.o.) and moderate-to-high CNS penetration (Kp = 0.31–1.0; Kp,uu = 0.37–0.84 across rat and dog) [1]. Critically, VU0467485 is not a P-gp substrate (efflux ratio = 1.4), overcoming a major limitation of earlier M4 PAM chemotypes that were actively effluxed from the CNS . The compound has demonstrated robust, dose-dependent efficacy in both amphetamine-induced hyperlocomotion (MED = 10 mg/kg p.o.) and MK-801-induced hyperlocomotion (MED = 30 mg/kg p.o.) models, validating its utility as an in vivo tool for antipsychotic mechanism studies .

M4 Receptor Target Validation Studies Requiring High Subtype Selectivity and Minimal Off-Target Confounds

VU0467485 is ideally suited for experiments where unambiguous attribution of pharmacological effects to M4 receptor modulation is required. The compound demonstrates >380-fold selectivity over the cardiac M2 antitarget (M2 EC50 > 30 μM vs. M4 EC50 78.8 nM) and selectivity over M1, M3, and M5 receptors across both human and rat orthologs [1]. Furthermore, ancillary pharmacology screening against 200 targets revealed no significant off-target activities (IC50/EC50 > 10 μM), with only a single exception of weak binding at the rat GABAA receptor (IC50 = 1.2 μM) . This clean selectivity profile minimizes the risk of polypharmacology confounding the interpretation of phenotypic or behavioral endpoints, making VU0467485 a high-confidence tool for M4 target validation studies .

PET Tracer Development and Imaging Studies Leveraging Validated Chemical Scaffold

The VU0467485 scaffold has been successfully adapted for positron emission tomography (PET) ligand development, with [¹¹C]VU0467485 and related analogs prepared in high radiochemical yields (>30% decay-corrected) and high radiochemical purity (>99%) [1]. These PET ligands demonstrated moderate-to-high in vitro specific binding to M4 receptors in autoradiography studies . Researchers developing M4-targeted imaging agents or requiring matched chemical tools for target engagement studies (e.g., using O-Desmethyl VU0467485 as a PET precursor) can leverage the extensively validated pharmacology and DMPK properties of the VU0467485 chemotype .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0467485

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.